5-chloro-2-methoxy-N-(4-(N-(4-methoxybenzyl)sulfamoyl)phenethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide,5-chloro-2-methoxy-N-[2-[4-[[[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]ethyl]- is an organic compound that serves as an intermediate in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide,5-chloro-2-methoxy-N-[2-[4-[[[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]ethyl]- involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(4-aminosulfonylphenyl)ethylamine in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide,5-chloro-2-methoxy-N-[2-[4-[[[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve solvents like dichloromethane or ethanol and may require catalysts or specific temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Benzamide,5-chloro-2-methoxy-N-[2-[4-[[[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Benzamide,5-chloro-2-methoxy-N-[2-[4-[[[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]ethyl]- involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide
- 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
Uniqueness
Benzamide,5-chloro-2-methoxy-N-[2-[4-[[[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]ethyl]- is unique due to its specific structural features, such as the presence of both methoxy and sulfonyl groups.
Eigenschaften
Molekularformel |
C24H25ClN2O5S |
---|---|
Molekulargewicht |
489.0 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-N-[2-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]ethyl]benzamide |
InChI |
InChI=1S/C24H25ClN2O5S/c1-31-20-8-3-18(4-9-20)16-27-33(29,30)21-10-5-17(6-11-21)13-14-26-24(28)22-15-19(25)7-12-23(22)32-2/h3-12,15,27H,13-14,16H2,1-2H3,(H,26,28) |
InChI-Schlüssel |
ZVJMBZPPJPIYMZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.